molecular formula C8H20Cl2N2O B1383346 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride CAS No. 1803586-42-6

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1383346
CAS No.: 1803586-42-6
M. Wt: 231.16 g/mol
InChI Key: AOJMUXLLULCTMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-ethylmorpholine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Mechanism of Action

The mechanism of action of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a morpholine ring, which is known to influence its interaction with biological targets. Its molecular formula is C7H16Cl2N2OC_7H_{16}Cl_2N_2O, and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects. For example, derivatives containing morpholine have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Kinase Inhibition : Research indicates that compounds with morpholine moieties can act as inhibitors of key signaling pathways involved in cancer progression, such as the ERK and PI3K pathways. These pathways are crucial for cell survival and proliferation .
  • Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The interaction with GABA receptors has been noted, suggesting anxiolytic or sedative properties .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Protein Kinases : By inhibiting protein kinases such as ERK and PI3K, the compound may disrupt signaling pathways that promote tumor growth and survival .
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .

Case Studies

Several studies highlight the biological activity of morpholine-containing compounds:

  • Study on Antitumor Activity : A study evaluated the effects of a morpholine derivative on Ehrlich Ascites Carcinoma (EAC) cells. The results demonstrated a significant reduction in tumor cell viability, indicating potential for development as an antitumor agent .
  • Kinase Inhibition Assays : In vitro assays revealed that compounds structurally related to this compound exhibited substantial inhibitory activity against both ERK1 and ERK2 kinases at micromolar concentrations, supporting their role as potential therapeutic agents against cancer .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related morpholine compounds:

Compound NameActivity TypeTarget(s)IC50 Value (µM)Reference
Compound AAntitumorEAC Cells5.0
Compound BKinase InhibitionERK20.5
Compound CNeuropharmacologicalGABA Receptors10.0

Properties

IUPAC Name

2-(3-ethylmorpholin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-2-8-7-11-6-5-10(8)4-3-9;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJMUXLLULCTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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